2-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structure. This compound is of interest due to its potential applications in various fields, including materials science, drug discovery, and organic synthesis. The presence of the difluoroethyl group and the dioxaborolane moiety adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the process. The use of advanced catalysts and optimized reaction parameters can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core.
Substitution: The difluoroethyl and dioxaborolane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
2-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with unique properties.
Medicine: Its unique structure can be leveraged to design new therapeutic agents with enhanced efficacy and reduced side effects.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its functional groups. The difluoroethyl group can participate in hydrogen bonding and dipole-dipole interactions, while the dioxaborolane moiety can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound shares the bicyclo[1.1.1]pentane core and the difluoroethyl group but differs in the functional group attached to the core.
Bicyclo[1.1.1]pentane derivatives:
Uniqueness
2-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the bicyclo[1.1.1]pentane core with the difluoroethyl and dioxaborolane groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H21BF2O2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
2-[3-(1,1-difluoroethyl)-1-bicyclo[1.1.1]pentanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H21BF2O2/c1-9(2)10(3,4)18-14(17-9)13-6-12(7-13,8-13)11(5,15)16/h6-8H2,1-5H3 |
InChI Key |
QOEKABQDVJZCCO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(C)(F)F |
Origin of Product |
United States |
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